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Compound of Interest

Compound Name: 4-Fluoro-3-formylbenzoic acid

Cat. No.: B1306173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Fluoro-3-formylbenzoic acid, a valuable building block in medicinal chemistry and organic

synthesis. This document details the expected nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their

acquisition. The information presented herein is intended to serve as a critical resource for

researchers in compound verification, reaction monitoring, and quality control.

Chemical Structure and Properties
4-Fluoro-3-formylbenzoic acid (CAS RN: 845885-90-7) is an aromatic carboxylic acid

containing both a fluorine atom and a formyl (aldehyde) group. These functional groups impart

distinct spectroscopic characteristics, making it readily identifiable by a combination of

analytical techniques.

Table 1: Physicochemical Properties of 4-Fluoro-3-formylbenzoic Acid
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Property Value

CAS Number 845885-90-7

Molecular Formula C₈H₅FO₃

Molecular Weight 168.12 g/mol

Melting Point 152 °C

Boiling Point 332.3 ± 27.0 °C at 760 mmHg

Appearance Solid

Spectroscopic Data
The following sections summarize the predicted and expected spectroscopic data for 4-Fluoro-
3-formylbenzoic acid. The predictions are based on established principles of spectroscopy

and data from structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4-Fluoro-3-formylbenzoic acid is expected to show distinct signals

for the aromatic protons, the aldehydic proton, and the carboxylic acid proton. The electron-

withdrawing nature of the fluorine, formyl, and carboxyl groups will deshield the aromatic

protons, causing them to appear at relatively high chemical shifts.

Table 2: Predicted ¹H NMR Data for 4-Fluoro-3-formylbenzoic Acid

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

-COOH > 12 Broad Singlet -

-CHO ~10.1 Singlet -

Ar-H (ortho to -COOH) ~8.2-8.4 Doublet of doublets ~8 (d), ~2 (d)

Ar-H (ortho to -CHO) ~8.0-8.2 Doublet of doublets ~8 (d), ~5 (d)

Ar-H (ortho to -F) ~7.4-7.6 Triplet ~8
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

carbonyl carbons of the carboxylic acid and aldehyde groups are expected to be the most

downfield signals. The carbon atom attached to the fluorine will exhibit a large C-F coupling

constant.

Table 3: Predicted ¹³C NMR Data for 4-Fluoro-3-formylbenzoic Acid

Carbon Predicted Chemical Shift (δ, ppm)

-COOH ~165-168

-CHO ~188-192

Ar-C-F ~160-165 (with large ¹JCF)

Ar-C-COOH ~135-138

Ar-C-CHO ~130-133

Other Ar-C ~115-130

Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluoro-3-formylbenzoic acid will be characterized by the vibrational

frequencies of its functional groups. The carboxylic acid O-H stretch will appear as a very broad

band. The carbonyl stretches of the carboxylic acid and aldehyde will be prominent and may

overlap.

Table 4: Predicted IR Absorption Bands for 4-Fluoro-3-formylbenzoic Acid
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Functional Group Vibration
Predicted
Wavenumber
(cm⁻¹)

Intensity

Carboxylic Acid O-H stretch 2500-3300 Broad, Strong

Aldehyde C-H stretch
2800-2900 and 2700-

2800
Medium, Sharp

Carbonyl (Aldehyde) C=O stretch ~1700-1720 Strong

Carbonyl (Carboxylic

Acid)
C=O stretch ~1680-1700 Strong

Aromatic Ring C=C stretch 1450-1600 Medium to Strong

C-F Stretch C-F stretch 1100-1300 Strong

Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of 4-Fluoro-3-formylbenzoic acid is expected to

show a molecular ion peak (M⁺) at m/z 168. The fragmentation pattern will likely involve the

loss of characteristic neutral fragments such as H₂O, CO, and CHO.

Table 5: Predicted Mass Spectrometry Data for 4-Fluoro-3-formylbenzoic Acid

m/z Proposed Fragment

168 [M]⁺

151 [M - OH]⁺

140 [M - CO]⁺

139 [M - CHO]⁺

123 [M - COOH]⁺

95 [C₆H₄F]⁺

Experimental Protocols
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The following are detailed, generalized protocols for the acquisition of spectroscopic data for

aromatic carboxylic acids like 4-Fluoro-3-formylbenzoic acid.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-Fluoro-3-formylbenzoic acid in approximately

0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved.

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Set a spectral width of approximately 16 ppm.

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

instruments).[1]

Set a spectral width of approximately 220 ppm.[1]

Use a 30° pulse angle and a relaxation delay of 2 seconds.
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Acquire a larger number of scans (typically 1024 or more) due to the low natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra and perform baseline correction.

Reference the spectra to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS, at 0 ppm).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 4-Fluoro-3-formylbenzoic acid with approximately 100-200 mg of dry,

IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.[3]

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a

transparent or translucent pellet.[3]

Instrument Setup:

Use a standard FT-IR spectrometer.

Collect a background spectrum of the empty sample compartment.

Data Acquisition:

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the

compound is sufficiently volatile and thermally stable.

Instrument Setup:

Use a mass spectrometer equipped with an electron ionization (EI) source.

Set the electron energy to a standard value of 70 eV.

Set the ion source temperature to an appropriate value (e.g., 200-250 °C) to ensure

vaporization without thermal decomposition.

Data Acquisition:

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Scan at a rate that provides good ion statistics.

Data Processing:

The instrument software will generate the mass spectrum, showing the relative abundance

of ions as a function of their mass-to-charge ratio.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural

information.

Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis and structural

features of 4-Fluoro-3-formylbenzoic acid.
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Caption: Workflow for the spectroscopic characterization of 4-Fluoro-3-formylbenzoic acid.

Caption: Structural features of 4-Fluoro-3-formylbenzoic acid influencing its spectroscopic

data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluoro-3-formylbenzoic Acid:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306173#spectroscopic-data-of-4-fluoro-3-
formylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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